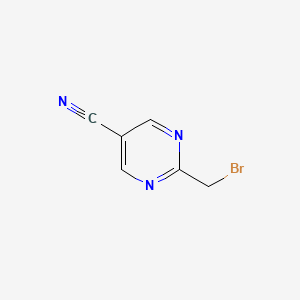

2-(Bromomethyl)pyrimidine-5-carbonitrile

Description

Current Research Landscape of Pyrimidine-5-carbonitrile Derivatives

The pyrimidine-5-carbonitrile scaffold is a cornerstone in the development of a diverse range of biologically active molecules. ekb.eg Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential across various therapeutic areas. gsconlinepress.comresearchgate.net A significant portion of this research is concentrated on oncology, where these compounds have been designed as inhibitors of key signaling pathway components.

Recent studies have highlighted the development of pyrimidine-5-carbonitrile derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its mutants, as well as dual inhibitors of PI3K/mTOR and COX-2. gsconlinepress.comnih.govnih.govrsc.orgnih.gov These derivatives often exhibit promising antiproliferative and apoptotic activities in various cancer cell lines. nih.govnih.govrsc.orgnih.gov Beyond cancer, the pyrimidine-5-carbonitrile core has been explored for creating agents with antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties, showcasing its versatility and importance in medicinal chemistry. ekb.egresearchgate.net

| Derivative Class | Therapeutic Target/Application | Key Research Findings | References |

| Substituted Pyrimidine-5-carbonitriles | EGFR Tyrosine Kinase Inhibition | Compounds identified with more potent antiproliferative activity than the reference drug erlotinib (B232) against several human tumor cell lines. gsconlinepress.comrsc.org | gsconlinepress.comrsc.org |

| Cyanopyrimidine Hybrids | COX-2 Inhibition | Synthesized compounds demonstrated potent and selective COX-2 inhibitory activity, with some showing anticancer activity comparable to doxorubicin. nih.gov | nih.gov |

| Morpholinopyrimidine-5-carbonitriles | Dual PI3K/mTOR Inhibition | Novel derivatives were designed and synthesized, showing potential as dual PI3K/mTOR inhibitors and apoptosis inducers in cancer cells. nih.gov | nih.gov |

| 2-(Methylthio)pyrimidine-5-carbonitriles | PI3K/AKT Pathway Inhibition | Derivatives showed potent activity against leukemia cell lines by inducing apoptosis and modulating key proteins in the PI3K/AKT pathway. nih.gov | nih.gov |

| Fused Pyrimidine-5-carbonitriles | Antimicrobial Activity | Certain derivatives have been synthesized and tested, showing marked antibacterial activity, especially against Gram-positive bacteria. researchgate.net | researchgate.net |

| Diphenylpyrimidine-5-carbonitrile | Materials Science (TADF Emitters) | Used as an acceptor in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs), improving device lifetime. rsc.org | rsc.org |

Table 1: Summary of Recent Research on Pyrimidine-5-carbonitrile Derivatives

Academic Significance of 2-(Bromomethyl)pyrimidine-5-carbonitrile as a Synthetic Precursor

While direct literature on this compound is specific, its academic significance is readily inferred from its structure. The compound is a classic example of a bifunctional synthetic building block, highly valuable in organic and medicinal chemistry. The bromomethyl group (-CH₂Br) is a potent electrophilic site, making the compound an excellent precursor for introducing the pyrimidine-5-carbonitrile moiety into larger, more complex molecules.

Chemists can leverage the reactivity of the C-Br bond for various nucleophilic substitution reactions. For instance, similar structures like 2-(bromomethyl)pyridine (B1332372) and other halomethylated heterocycles are routinely used to alkylate amines, phenols, thiols, and other nucleophiles, thereby constructing diverse molecular architectures. researchgate.netchemicalbook.com The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a reactive intermediate with other molecules; this compound is ideally suited for this role, enabling the construction of libraries of novel compounds for biological screening. nih.gov Its structural isomer, 5-(Bromomethyl)pyrimidine-2-carbonitrile, is also recognized as a key intermediate in synthetic chemistry. synquestlabs.com This highlights the general utility of bromomethyl-substituted pyrimidine carbonitriles as versatile tools for drug discovery and materials science.

Structural Versatility and Reactive Sites of the Pyrimidine-Bromomethyl-Carbonitrile System

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyrimidine ring, the bromomethyl group, and the carbonitrile group. Each site offers distinct opportunities for chemical modification.

Bromomethyl Group (-CH₂Br): This is the most reactive site for synthetic transformations. The carbon atom is highly electrophilic due to the electron-withdrawing nature and good leaving group ability of the bromine atom. It is primed for Sₙ2 reactions with a wide range of nucleophiles (O, N, S-based), making it the primary handle for derivatization.

Pyrimidine Ring: The two nitrogen atoms at positions 1 and 3 make the pyrimidine ring electron-deficient. This generally deactivates the ring towards electrophilic substitution but activates the carbon positions (especially C2, C4, and C6) for nucleophilic aromatic substitution, should a suitable leaving group be present at these positions.

Carbonitrile Group (-C≡N): The cyano group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂), providing another point for synthetic elaboration. The strong electron-withdrawing nature of the nitrile also influences the reactivity of the pyrimidine ring.

| Reactive Site | Type of Reactivity | Potential Transformations |

| Bromomethyl Group | Electrophilic (Sₙ2) | Alkylation of amines, alcohols, thiols; Formation of ethers, esters, thioethers. |

| Pyrimidine Ring | Nucleophilic Substitution (at C4/C6 if activated) | Displacement of leaving groups (e.g., halogens) by nucleophiles. |

| Carbonitrile Group | Hydrolysis, Reduction | Conversion to carboxylic acid, amide, or primary amine. |

Table 2: Key Reactive Sites and Potential Transformations of the this compound System

Overview of Research Methodologies Applied to Related Halogenated Pyrimidines

The study of halogenated pyrimidines and their derivatives employs a combination of sophisticated analytical and computational techniques to elucidate their structure, reactivity, and potential applications.

Spectroscopic and Structural Analysis:

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are fundamental tools for confirming the chemical structure of newly synthesized pyrimidine derivatives. nih.gov

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, confirming the identity of the target compounds. google.com

X-ray Photoemission Spectroscopy (XPS): This technique has been used to experimentally investigate the inner shell ionization and electronic structure of halogenated pyrimidines. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional molecular structure, including bond lengths and angles.

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for the analysis and purification of pyrimidine derivatives and for monitoring reaction progress. cdc.govcdc.gov Detectors like mass spectrometers (MS) or electron capture detectors (ECD) are often coupled with GC for sensitive analysis of halogenated compounds. cdc.govmdpi.com

Computational and Synthetic Methodologies:

Density Functional Theory (DFT): Theoretical DFT methods are employed to study the electronic properties, such as the inductive and resonance effects of halogen substituents on the pyrimidine ring. nih.gov

Molecular Docking: In drug discovery research, molecular docking simulations are used to predict the binding modes of pyrimidine derivatives within the active sites of biological targets like EGFR or COX-2. nih.govnih.govrsc.org

Advanced Synthetic Protocols: The synthesis of halogenated pyrimidines and their derivatives utilizes a range of modern synthetic methods, including one-step reactions from simple precursors, regioselective halogenation using reagents like N-halosuccinimides or hypervalent iodine(III), and various cyclization and condensation reactions. nih.govgoogle.comrsc.orggoogle.com

| Methodology | Application in Halogenated Pyrimidine Research | References |

| NMR, Mass Spectrometry | Routine structural confirmation and characterization. | nih.govgoogle.com |

| X-ray Photoelectron Spectroscopy (XPS) | Investigation of electronic structure and halogen effects. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Sensitive detection and quantification of impurities and metabolites. | mdpi.com |

| Density Functional Theory (DFT) | Theoretical analysis of electronic properties and reactivity. | nih.gov |

| Molecular Docking | Predicting interactions with biological targets for drug design. | nih.govrsc.org |

| Regioselective Halogenation | Controlled synthesis of specific halogenated isomers. | rsc.org |

Table 3: Common Research Methodologies for Halogenated Pyrimidines

Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJNIVUGUARRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl Pyrimidine 5 Carbonitrile and Its Analogues

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to 2-(bromomethyl)pyrimidine-5-carbonitrile by introducing a bromine atom onto a pre-existing pyrimidine (B1678525) scaffold. These methods often target the methyl group at the 2-position, which exhibits reactivity analogous to a benzylic position.

Bromination of Substituted Pyrimidine Derivatives (e.g., 2-methylpyrimidine (B1581581) precursors)

The synthesis of the target compound often begins with the preparation of 2-methylpyrimidine precursors. One common method involves the reaction of 2-amino-5-bromopyrimidine, which undergoes diazotization followed by a Sandmeyer or Matman reaction to yield 2-hydroxy-5-bromopyrimidine. This intermediate can then be treated with a halogenating reagent. wikipedia.org Subsequent substitution with a suitable methylating agent can provide the 2-methylpyrimidine core, which is then ready for bromination.

Application of N-Bromosuccinimide (NBS) in Radical Initiated Reactions

A widely employed and efficient method for the bromination of methyl groups attached to aromatic or heteroaromatic rings is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.org

The reaction is favored at the allylic or benzylic position due to the stability of the resulting radical intermediate. The methyl group at the 2-position of the pyrimidine ring behaves like a benzylic group, making it susceptible to radical bromination. masterorganicchemistry.comyoutube.comyoutube.com The use of NBS is advantageous as it provides a low and constant concentration of bromine in the reaction mixture, which minimizes competing electrophilic addition reactions to the pyrimidine ring. youtube.comyoutube.comsigmaaldrich.com The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux conditions. wikipedia.org

Table 1: Key Parameters of Wohl-Ziegler Bromination

| Parameter | Description |

| Reagent | N-Bromosuccinimide (NBS) |

| Substrate | 2-methylpyrimidine-5-carbonitrile (B1321088) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvents |

| Conditions | Reflux, often with light irradiation |

Direct Halogenation Protocols utilizing Hydrogen Bromide

Direct halogenation using hydrogen bromide (HBr) can also be a viable method for the synthesis of brominated pyrimidines. However, this approach is generally more suitable for the bromination of the pyrimidine ring itself rather than the side chain. The reaction conditions, such as the presence of a catalyst or the use of a specific solvent system, would be critical to direct the bromination to the desired position and avoid unwanted side reactions.

Cyclocondensation and Multicomponent Reactions

An alternative to direct functionalization is the construction of the pyrimidine ring with the required substituents already in place or in a form that can be easily converted to the target structure. Cyclocondensation and multicomponent reactions are powerful tools for achieving this.

Pyrimidine Ring Formation Strategies Leading to 5-Carbonitrile Derivatives

The synthesis of pyrimidine-5-carbonitrile derivatives often involves the condensation of a three-carbon component with a source of the N-C-N fragment, such as an amidine. nih.gov These reactions are highly versatile and can be adapted to produce a wide range of substituted pyrimidines. nih.govresearchgate.netnih.govresearchgate.net

Ethyl cyanoacetate (B8463686) is a key and versatile precursor in the synthesis of pyrimidine-5-carbonitriles. sigmaaldrich.comnih.gov It provides the C4, C5 (with the nitrile group), and C6 atoms of the pyrimidine ring. A common strategy involves the condensation of ethyl cyanoacetate with an amidine hydrochloride. google.com

For instance, the reaction can proceed through an intermediate such as ethyl 2-cyano-3-ethoxyacrylate, which is formed from ethyl cyanoacetate and triethyl orthoformate. sigmaaldrich.comnih.gov This activated enol ether then readily reacts with an amidine, like acetamidine (B91507) hydrochloride, to form the 2-methylpyrimidine-5-carboxylate core. Subsequent conversion of the ester to a nitrile can be achieved through standard chemical transformations.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to pyrimidine-5-carbonitriles. nih.govresearchgate.net These one-pot reactions can involve the combination of an aldehyde, a malononitrile (B47326) (as a source of the C5-carbonitrile), and an amidine or urea/thiourea (B124793) derivative. ekb.eg The choice of reactants allows for the introduction of various substituents at different positions of the pyrimidine ring. For example, a three-component reaction between a substituted aldehyde, malononitrile, and acetamidine hydrochloride can directly lead to a 2-methyl-4-aryl-pyrimidine-5-carbonitrile derivative.

Table 2: Examples of Multicomponent Reactions for Pyrimidine-5-carbonitrile Synthesis

| Component 1 | Component 2 | Component 3 | Product Type |

| Aromatic Aldehyde | Malononitrile | Thiourea | 2-Thioxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| Aromatic Aldehyde | Malononitrile | 3-Amino-1,2,4-triazole | 5-Amino-7-aryl-7,8-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-6-carbonitrile nih.gov |

| Ethyl Cyanoacetate | Aldehyde | Urea/Thiourea | Dihydropyrimidinones ekb.eg |

Utilization of Alpha-Cyano Ketones

The Biginelli reaction and related multicomponent syntheses provide a foundational approach to pyrimidine scaffolds. While direct examples using alpha-cyano ketones are specific, a closely related and widely used method involves alpha-cyano esters, such as ethyl cyanoacetate. In a typical one-pot reaction, an aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate, and a thiourea are condensed. nih.gov This reaction proceeds in the presence of a base, such as potassium carbonate, to yield tetrahydropyrimidine (B8763341) derivatives. nih.gov For instance, the synthesis of 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile serves as a key precursor for more complex derivatives. nih.gov

Table 1: Example of Pyrimidine Synthesis using an Alpha-Cyano Ester

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |

|---|

Approaches from Malononitrile

Malononitrile is a versatile and common starting material for the synthesis of pyrimidine-5-carbonitriles due to its highly reactive methylene group flanked by two nitrile groups. A classical and efficient approach is the three-component reaction involving an aromatic aldehyde, malononitrile, and thiourea or urea. ias.ac.inresearchgate.net These reactions are often conducted in an alcoholic solvent with a base catalyst, such as sodium isopropylate, at room temperature to produce 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. researchgate.net Solvent-free conditions have also been developed, using catalysts like ammonium (B1175870) chloride at elevated temperatures, which represents a greener synthetic route. ias.ac.in

Table 2: Synthesis of Pyrimidine-5-carbonitriles from Malononitrile

| Aldehyde | Amide/Thioamide | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Substituted Benzaldehyde | Thiourea/Urea | NH₄Cl (solvent-free) | 2-amino/2-hydroxy-4-aryl-pyrimidine-5-carbonitrile | ias.ac.in |

| Aromatic Aldehyde | Thiourea | Sodium Isopropylate / Isopropyl Alcohol | 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | researchgate.net |

One-Pot Synthetic Routes for 5-Bromo-2-substituted Pyrimidines

Directly introducing a bromine atom at the C-5 position of the pyrimidine ring during its formation is an efficient strategy. One-pot methods are particularly valuable as they simplify the manufacturing process, reduce costs, and are safer. google.com A patented method describes the reaction of 2-bromomalonaldehyde (B19672) with various amidine compounds in glacial acetic acid to directly yield 5-bromo-2-substituted pyrimidines. google.com This approach avoids the issues associated with using elemental bromine, such as low atom utilization and safety hazards. google.com

Another one-step synthesis involves the reaction of 2-hydroxypyrimidine (B189755) with hydrobromic acid, catalyzed by hydrogen peroxide, to form the brominated intermediate, which is then converted to the final product. google.com Furthermore, highly regioselective protocols, such as lithiation followed by substitution, have been developed to synthesize 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position. nih.gov

Table 3: One-Pot Syntheses of 5-Bromo-Substituted Pyrimidines

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromomalonaldehyde | Amidine compounds | Glacial Acetic Acid, 80°C | 5-Bromo-2-substituted pyrimidines | google.com |

| 2-Hydroxypyrimidine | Hydrobromic Acid | Hydrogen Peroxide (catalyst) | 5-Bromo-2-chloropyrimidine (after chlorination) | google.com |

Alkylation Strategies Involving Bromomethyl Moieties

Once the pyrimidine core is assembled, alkylation reactions are employed to introduce further structural diversity. The bromomethyl group is a potent electrophile, making it a key functional handle for such modifications.

Alkylation with Bromomethyl Ethers

Alkylation with bromomethyl ethers is a known method for introducing alkoxymethyl groups onto nucleophilic substrates. Although specific examples detailing the reaction of this compound with bromomethyl ethers are not extensively documented in readily available literature, the general reactivity profile of bromomethyl ethers suggests they would be effective alkylating agents for nucleophilic sites on the pyrimidine ring or its substituents. These reagents are highly electrophilic and react readily with heteroatoms like nitrogen and sulfur.

S-Alkylation of Thioxopyrimidine Derivatives

Thioxopyrimidine derivatives, which can be synthesized from thiourea as described previously, contain a nucleophilic sulfur atom that is readily alkylated. nih.govresearchgate.net This S-alkylation is a common and efficient method for functionalizing the pyrimidine ring. acs.org The reaction typically involves treating the thioxopyrimidine with an alkyl halide, such as a compound containing a bromomethyl group, in the presence of a base. For example, the alkylation of 6-amino-2-thiouracil, a related thioxopyrimidine, has been successfully carried out with reagents like benzyl (B1604629) bromide and 2,6-bis(bromomethyl)pyridine. researchgate.net This strategy allows for the introduction of various side chains at the C-2 position, creating thioether derivatives. nih.gov

Table 4: Examples of S-Alkylation of Thioxopyrimidine Derivatives

| Thioxopyrimidine Substrate | Alkylating Agent | Product |

|---|---|---|

| 6-Amino-2-thiouracil | Benzyl Bromide | 2-(Benzylthio)-6-aminouracil |

Nucleophilic Alkylation with Halogenated Compounds

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (NAS), a reaction analogous to that seen in pyridines. youtube.com This reactivity allows for the direct alkylation of the ring or its substituents by various nucleophiles. The use of halogenated compounds, particularly activated alkyl halides like those containing a bromomethyl or chloromethyl group, is a primary strategy for these transformations. acs.org

The chemoselectivity of alkylation (e.g., N- vs. O-alkylation in pyrimidinones (B12756618) or N- vs. S-alkylation in thiones) is a key consideration and can depend on the substrate, reagents, and reaction conditions. acs.org For instance, the reaction of pyrimidin-2(1H)-ones with alkyl halides can yield a mixture of N- and O-alkylated products. acs.org However, selective alkylation can be achieved. An example is the reaction of a pyrimidin-2(1H)-one with 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine, which selectively yields the O-alkylated product. acs.org The use of activated alkyl halides like benzyl bromide and propargyl bromide is also effective for the alkylation of various nucleophiles, a principle applicable to pyrimidine chemistry. nih.gov

Flow Chemistry Applications in Bromopyrimidine Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, has emerged as a powerful tool in modern organic synthesis. mdpi.comillinois.edu This technique offers significant advantages, particularly for the synthesis of heterocyclic compounds like bromopyrimidines, by providing precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.net The enhanced safety profile is especially beneficial when handling hazardous reagents or managing highly exothermic reactions, which are common in bromination processes. mdpi.comnih.gov

The application of continuous-flow systems in the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, has demonstrated the potential for developing more efficient, scalable, and environmentally friendly processes compared to traditional batch methods. mdpi.com For instance, microwave-assisted flow synthesis has been successfully used to produce hydropyrimidines. nih.gov The principles of flow chemistry, including improved mass and heat transfer, allow for rapid reaction optimization and can lead to higher yields and purities. illinois.edu

Key benefits of applying flow chemistry to bromopyrimidine synthesis include:

Enhanced Safety: Continuous processing allows for the on-demand generation and immediate consumption of hazardous intermediates, minimizing the risks associated with storing large quantities of reactive materials. nih.gov

Precise Control: The superior control over reaction time and temperature in microreactors can suppress the formation of by-products, which is crucial in bromination reactions where over-bromination or side-chain reactions can occur.

Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. mdpi.com

Automation: Flow chemistry setups are highly amenable to automation, enabling high-throughput synthesis for creating libraries of compounds for drug discovery and process optimization. vapourtec.com

While specific literature on the complete flow synthesis of this compound is not extensively detailed, the successful application of this technology to related pyrimidine and heterocyclic syntheses provides a strong foundation for its development in this area. mdpi.comnih.gov The transition from batch to continuous manufacturing for such compounds is a logical step towards safer and more efficient production. researchgate.net

Stereoselective Synthesis of Pyrimidine-5-carbonitrile Scaffolds

The core pyrimidine-5-carbonitrile ring system is an aromatic, planar molecule and is therefore achiral. Consequently, stereoselectivity is not a factor in the synthesis of the basic scaffold itself. However, stereoselectivity becomes critically important when substituents are introduced to the pyrimidine ring or its side chains, creating one or more chiral centers. This is a common strategy in medicinal chemistry, as the specific three-dimensional arrangement (stereochemistry) of a molecule can profoundly impact its pharmacological activity.

A prominent example where stereocontrol in pyrimidine derivatives is crucial is in the synthesis of nucleoside analogues, which are widely used as antiviral and anticancer agents. thieme-connect.de In these molecules, a sugar moiety is attached to the pyrimidine base, and often a phosphate (B84403) group is also present, creating multiple chiral centers. The synthesis of ProTides, a class of nucleoside phosphoramidate (B1195095) prodrugs, illustrates this challenge. The phosphorus atom itself can be a stereocenter, and its configuration can significantly affect the biological properties of the drug.

Recent research has focused on developing catalytic, stereoselective methods to control the configuration at the phosphorus center. For example, a copper-catalyzed phosphorylation of nucleosides has been developed to provide highly stereoselective access to P-stereogenic ProTides. thieme-connect.de This method utilizes a chiral ligand in conjunction with a copper catalyst to direct the nucleophilic substitution, yielding the desired diastereomer with high selectivity. thieme-connect.de The optimization of this reaction involved screening various ligands, bases, and reaction temperatures to achieve high yields and diastereomeric ratios. thieme-connect.de

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) | d.r. |

| 1 | Cu(acac)₂ (10) | L7 (15) | DIPEA | 0 | 84 | 95:5 |

| 2 | Cu(OTf)₂ (10) | L7 (15) | DIPEA | 0 | 75 | 88:12 |

| 3 | CuBr₂ (10) | L7 (15) | DIPEA | 0 | 68 | 85:15 |

| 4 | Ni(acac)₂ (10) | L7 (15) | DIPEA | 0 | 71 | 86:14 |

| 5 | Cu(acac)₂ (10) | L7 (15) | Et₃N | 0 | 55 | 70:30 |

| 6 | Cu(acac)₂ (10) | L7 (15) | DBU | 0 | 48 | 65:35 |

| 7 | Cu(acac)₂ (10) | L7 (15) | NaHCO₃ | 0 | 62 | 80:20 |

| 8 | Cu(acac)₂ (10) | L2 (15) | DIPEA | 0 | 80 | 90:10 |

| 9 | Cu(acac)₂ (5) | L7 (7.5) | DIPEA | 0 | 84 | 95:5 |

Table 1: Optimization of Stereoselective Copper-Catalyzed Phosphorylation of a Nucleoside. This table presents data on the stereoselective synthesis of a P-stereogenic ProTide, demonstrating the effect of different catalysts, ligands, and bases on the reaction's yield and diastereomeric ratio (d.r.). The optimal conditions are highlighted in entry 9. thieme-connect.de

This example underscores that while the synthesis of an unsubstituted pyrimidine-5-carbonitrile scaffold does not involve stereochemistry, the development of functionalized, biologically active analogues frequently requires sophisticated stereoselective methods to ensure the formation of the correct, most potent stereoisomer. thieme-connect.de

Optimization of Synthesis for Purity and Yield

The efficient synthesis of this compound relies on the optimization of each step to maximize both the yield and purity of the final product. A logical synthetic route involves the initial construction of a suitable precursor, such as 2-methylpyrimidine-5-carbonitrile, followed by the selective bromination of the methyl group.

| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Ref. |

| One-Pot Oxidation | Formaldehyde, Acetamidine HCl, Malononitrile | t-Butyl hydroperoxide (oxidant) | 65-70°C, then 30-35°C | 92.6% | 99.6% (HPLC) | chemicalbook.com |

| Vilsmeier Route | 2-Cyanoacetamide, Acetamidine | Vilsmeier Reagent (DMF, POCl₃) | Condensation, then Hydrogenation | 65% (overall) | N/A | acs.org |

| Ionic Salt Route | Malononitrile, Acetamidine HCl | DMF, Dimethyl sulfate | In situ intermediate formation | 70% (overall) | N/A | acs.org |

Once the 2-methylpyrimidine-5-carbonitrile precursor is obtained, the next critical step is the selective bromination of the methyl group to form the 2-(bromomethyl) functionality. This transformation is typically achieved via a free-radical substitution reaction. Optimization of this step is crucial for achieving high purity and yield. Key parameters to control include:

Brominating Agent: N-Bromosuccinimide (NBS) is the most common and selective reagent for benzylic-type brominations. Its use minimizes the formation of di-brominated products and avoids harsh, acidic conditions associated with using elemental bromine.

Initiator: The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or it can be initiated by UV light. The choice and concentration of the initiator must be optimized to ensure a controlled reaction rate.

Solvent: The solvent must be inert to the reaction conditions. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, safer alternatives like acetonitrile (B52724) or cyclohexane (B81311) are now preferred.

Temperature: The reaction temperature must be carefully controlled to maintain a steady rate of radical formation and prevent decomposition of reactants or products.

By carefully optimizing both the synthesis of the pyrimidine core and the subsequent bromination step, high yields and purities of this compound can be achieved.

Nucleophilic Substitution Reactions at the Bromomethyl Group

The carbon atom of the bromomethyl group in this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity facilitates a range of nucleophilic substitution reactions, which are fundamental to the derivatization of this compound.

Displacement by Amines, Thiols, and Alkoxides

The bromine atom in the bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles. Reactions with amines, thiols, and alkoxides lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

For instance, the reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. Similarly, thiols react to form thiomethyl ethers, and alkoxides produce alkoxymethyl ethers. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct. The general scheme for these reactions can be represented as follows:

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-(Aminomethyl)pyrimidine-5-carbonitrile |

| Thiol | R-SH | 2-(Thiomethyl)pyrimidine-5-carbonitrile |

| Alkoxide | R-O⁻ | 2-(Alkoxymethyl)pyrimidine-5-carbonitrile |

The nucleophilicity of the attacking species plays a significant role in the reaction rate, with stronger nucleophiles generally reacting more rapidly. nih.gov Thiols, for example, are known to be potent nucleophiles and react efficiently with bromomethylated pyrimidines. nih.gov

Formation of Substituted Pyrimidine Derivatives

The nucleophilic substitution reactions at the bromomethyl group are a cornerstone for the synthesis of a wide array of substituted pyrimidine derivatives. evitachem.comnih.govorganic-chemistry.orgbu.edu.eggrowingscience.com This versatility allows for the introduction of diverse functional groups and structural motifs onto the pyrimidine core, enabling the exploration of structure-activity relationships in drug discovery and the tailoring of properties for materials science applications.

For example, the reaction with a complex amine can introduce a pharmacologically active moiety, while reaction with a thiol-containing dye molecule can be used to create fluorescent probes. The ability to readily form these derivatives makes this compound a valuable intermediate in synthetic organic chemistry.

Influence of Halogen Atom as Leaving Group

The nature of the halogen atom in the methyl group significantly influences its reactivity as a leaving group in nucleophilic substitution reactions. In general, for SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F. libretexts.org This trend is related to the basicity of the halide ion; weaker bases are better leaving groups. libretexts.org

Therefore, the bromide in this compound is a better leaving group than chloride would be, but not as effective as iodide. This makes the bromomethyl compound sufficiently reactive for most nucleophilic substitution reactions while maintaining reasonable stability for handling and storage. nih.gov The choice of halogen can be a critical factor in optimizing the reaction conditions and yields for a specific synthetic target. In some contexts, the order of leaving group ability can be influenced by the nature of the nucleophile. stackexchange.com

| Halogen | Leaving Group Ability | Basicity of Halide Ion |

| I | Excellent | Weakest |

| Br | Good | Weak |

| Cl | Moderate | Strong |

| F | Poor | Strongest |

Role of the Bromomethyl Group as an Electrophile

The bromomethyl group functions as a potent electrophile. evitachem.com The carbon atom is rendered electron-deficient by the electronegative bromine atom and the electron-withdrawing pyrimidine ring. This electrophilicity is the driving force for its reactions with nucleophiles. The attack of a nucleophile on this electrophilic carbon initiates the substitution process, leading to the displacement of the bromide ion. evitachem.com The reactivity of the bromomethyl group as an electrophile is a key feature that underpins its synthetic utility.

Cross-Coupling Reactions Involving the Bromomethyl Substituent

In addition to nucleophilic substitution, the bromomethyl group can participate in various cross-coupling reactions, further expanding the synthetic possibilities for modifying the pyrimidine structure.

Suzuki-Miyaura Coupling Methodologies

While the Suzuki-Miyaura coupling reaction traditionally involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst, its application can be extended to compounds like this compound. libretexts.orgillinois.edu This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. libretexts.org

In the context of this compound, the bromomethyl group can potentially act as the electrophilic partner in a Suzuki-Miyaura type coupling. However, the more common application involves the pyrimidine ring itself being substituted with a halogen that participates in the coupling. Nevertheless, methodologies are being developed to utilize benzylic halides in such cross-coupling reactions. The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. acs.orgnih.gov A typical Heck reaction mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by migratory insertion of an alkene and subsequent beta-hydride elimination to yield a substituted alkene. acs.org

For this compound, the C-Br bond is on an sp3-hybridized carbon (a heteroaromatic-methyl group), not an sp2-hybridized carbon of an aryl or vinyl halide. Consequently, this substrate does not typically undergo the classical Heck reaction at the bromomethyl position. The Heck reaction specifically requires the halide to be directly attached to the unsaturated system (the pyrimidine ring or an alkenyl group) for the standard catalytic cycle to proceed. While palladium-catalyzed reactions involving the pyrimidine ring itself are known, they usually require a halide substituent directly on the ring, for instance at the C2, C4, or C5 positions. nih.gov

Palladium-Catalyzed Coupling Transformations

While the classic Heck reaction is not the primary pathway for the bromomethyl group, this compound is a versatile substrate for other palladium-catalyzed cross-coupling reactions. The reactive C(sp3)-Br bond is analogous to a benzylic halide, making it a suitable electrophile for transformations that form carbon-carbon and carbon-heteroatom bonds. These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of the C-Br bond to a Pd(0) species is a key initiating step. The resulting organopalladium(II) intermediate can then engage with various nucleophilic partners. Examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) to form a new C-C bond.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

These couplings provide powerful methods for extending the carbon framework at the C2-methyl position, introducing diverse functionalities. For instance, palladium-catalyzed C(sp3)-C(sp3) coupling between (chloromethyl)aryls and stable aminomethyltrifluoroborate salts has been demonstrated as an effective method for creating arylethylamine scaffolds. masterorganicchemistry.com This highlights the capability of heteroaromatic methyl halides to participate in such transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Heteroaromatic Methyl Halides

| Coupling Type | Nucleophilic Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-(Arylmethyl)pyrimidine derivative |

| Negishi | Aryl/Vinyl Zinc Halide | Pd(OAc)₂, Ligand (e.g., SPhos) | 2-(Arylmethyl)pyrimidine derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Alkynylmethyl)pyrimidine derivative |

Carbon-Carbon Bond Formation with Aryl and Vinyl Groups

The formation of carbon-carbon bonds by coupling the bromomethyl group with aryl and vinyl moieties is a significant transformation for this compound. This is primarily achieved through the palladium-catalyzed cross-coupling reactions mentioned previously (Suzuki, Stille, Negishi, etc.), rather than the Heck reaction.

In a typical Suzuki-type reaction, an arylboronic acid would serve as the nucleophilic partner. The catalytic cycle would proceed as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromomethyl group.

Transmetalation: The aryl group is transferred from the boron atom to the palladium center.

Reductive Elimination: The newly formed C(sp3)-C(sp2) bond is created as the product is released, regenerating the Pd(0) catalyst.

This methodology allows for the synthesis of a wide array of 2-(arylmethyl)- and 2-(vinylmethyl)pyrimidine-5-carbonitrile derivatives, which are valuable intermediates in medicinal chemistry. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and preventing side reactions.

Transformations of the Cyano Group

Reactivity in Electrophilic Aromatic Substitution (Contextual to 5-substitution)

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. stackexchange.comrsc.org This deactivation makes pyrimidine significantly less reactive towards electrophiles than benzene. stackexchange.com

The presence of a cyano (-CN) group at the C5 position further deactivates the ring. The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This combination of two ring nitrogens and a C5-nitrile makes the pyrimidine nucleus in this compound extremely unreactive towards electrophilic attack.

If a reaction were to be forced under very harsh conditions, electrophilic attack on a pyrimidine ring generally occurs at the C5 position, as it is the least electron-deficient carbon. stackexchange.com However, in this molecule, the C5 position is already substituted. Therefore, electrophilic aromatic substitution on the pyrimidine ring of this compound is not a synthetically viable pathway. Any potential electrophilic reaction would likely occur at other functional groups if conditions were sufficiently forcing.

Nitrile Hydrolysis and Related Derivatizations

The cyano group at the C5 position is susceptible to nucleophilic attack and can be transformed into other important functional groups, most notably through hydrolysis. Nitrile hydrolysis can be catalyzed by either acid or base and typically proceeds in two stages: first to a primary amide, and then to a carboxylic acid. researchgate.netorganic-chemistry.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. researchgate.net A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers and tautomerization, a primary amide, 2-(Bromomethyl)pyrimidine-5-carboxamide, is formed. With continued heating in the presence of acid and water, this amide can be further hydrolyzed to the corresponding carboxylic acid, 2-(Bromomethyl)pyrimidine-5-carboxylic acid, and an ammonium salt. organic-chemistry.orgnih.gov

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., heating with aqueous NaOH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic nitrile carbon. organic-chemistry.org Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to the primary amide. If the reaction is conducted under mild conditions, the amide may be isolated. organic-chemistry.org However, under more vigorous conditions (higher temperature or prolonged reaction time), the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt (e.g., sodium 2-(bromomethyl)pyrimidine-5-carboxylate) and ammonia gas. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid. organic-chemistry.org

Other derivatizations of the nitrile group include its reduction to a primary amine (aminomethyl group), which is discussed in the section below.

Oxidation and Reduction Pathways

The functional groups of this compound offer several sites for oxidation and reduction reactions.

Reduction Pathways:

Reduction of the Bromomethyl Group: The C-Br bond in the bromomethyl group can be cleaved via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the bromomethyl group can be reduced to a methyl group, a process known as hydrogenolysis. stackexchange.com This transformation yields 2-methylpyrimidine-5-carbonitrile. This is a common method for removing benzylic-type halides. stackexchange.com

Reduction of the Cyano Group: The nitrile group can be reduced to a primary amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions (e.g., using Raney Nickel or a rhodium catalyst) than those used for C-Br hydrogenolysis. This would produce [2-(bromomethyl)pyrimidin-5-yl]methanamine. A sequential reduction could first reduce the bromo group and then the nitrile, yielding (2-methylpyrimidin-5-yl)methanamine.

Reduction of the Pyrimidine Ring: The electron-deficient pyrimidine ring itself can be reduced. For instance, catalytic hydrogenation can lead to the formation of di- or tetrahydropyrimidine derivatives. The specific product depends on the catalyst and reaction conditions. Rhodium-catalyzed asymmetric hydrogenation of related pyrazolo[1,5-a]pyrimidine-3-carbonitriles has been shown to selectively reduce the pyrimidine ring.

Table 2: Potential Reduction Products of this compound

| Reagent / Condition | Functional Group Reduced | Product |

| H₂, Pd/C (mild) | Bromomethyl | 2-Methylpyrimidine-5-carbonitrile |

| LiAlH₄ | Cyano | [2-(Bromomethyl)pyrimidin-5-yl]methanamine |

| H₂, Raney Ni (harsher) | Cyano | [2-(Bromomethyl)pyrimidin-5-yl]methanamine |

| H₂, Rh catalyst | Pyrimidine Ring | 2-(Bromomethyl)-1,4,5,6-tetrahydropyrimidine-5-carbonitrile |

Oxidation Pathways:

Oxidation of the Bromomethyl Group: While already containing a halogen, the methylene group is analogous to a benzylic carbon and can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions can oxidize benzylic positions completely to a carboxylic acid. masterorganicchemistry.com In this case, it could potentially yield 5-cyanopyrimidine-2-carboxylic acid. Milder oxidation might yield the corresponding aldehyde, 5-cyanopyrimidine-2-carbaldehyde. Benzyl bromides can also be directly oxidized to benzoic acids using reagents like hydrogen peroxide with a sodium tungstate catalyst.

Oxidation of the Pyrimidine Ring: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient nature. However, under specific conditions, oxidation can occur. For example, pyrimidine nucleosides can be oxidized by osmium tetroxide to form diol derivatives. N-oxidation to form a pyrimidine N-oxide is also a possible transformation, which can alter the reactivity of the ring system, making it more susceptible to certain nucleophilic substitutions.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The primary reactivity of 2-(Bromomethyl)pyrimidine-5-carbonitrile lies in the susceptibility of the bromomethyl group to nucleophilic substitution. This characteristic is extensively exploited to link the pyrimidine-5-carbonitrile moiety to other heterocyclic systems, thereby generating larger, more complex molecules. For example, nitrogen, oxygen, or sulfur-containing heterocycles can act as nucleophiles, displacing the bromide to form new carbon-heteroatom bonds. This strategy is fundamental in creating hybrid molecules that may exhibit synergistic biological activities. The pyrimidine-5-carbonitrile core itself is a known pharmacophore found in various therapeutic agents, including anticancer and antimicrobial compounds. nih.govnih.gov

| Nucleophilic Heterocycle | Linkage Type | Resulting Complex System |

| Thiouracil | S-Alkylation | Thioether-linked bis-heterocycle |

| Imidazole/Pyrazole | N-Alkylation | N-Arylmethyl-substituted azole |

| Mercaptobenzothiazole | S-Alkylation | Thioether-linked pyrimidine-benzothiazole |

| Phenol-containing heterocycle | O-Alkylation | Ether-linked aromatic systems |

Precursor for Annulated Pyrimidine (B1678525) Derivatives

Annulated, or fused, pyrimidine derivatives represent an important class of compounds with significant therapeutic potential. beilstein-journals.org this compound can serve as a key precursor for these systems through intramolecular or intermolecular cyclization strategies. In a typical approach, the bromomethyl group reacts with a suitably positioned nucleophile within the same molecule or in a reaction partner to form a new ring fused to the pyrimidine core. This can involve reactions with ortho-substituted anilines, aminothiols, or other binucleophilic reagents, leading to the formation of stable, polycyclic aromatic systems such as pyridopyrimidines. beilstein-journals.orgnih.gov

Intermediate in the Synthesis of Substituted Pyrimidine-5-carbonitrile Analogues

One of the most direct applications of this compound is as an intermediate for producing a wide range of 2-substituted pyrimidine-5-carbonitrile analogues. The bromide is an excellent leaving group, allowing for facile substitution by a diverse set of nucleophiles. This straightforward derivatization is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. By introducing various functional groups at the 2-methyl position, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity. rsc.orgnih.govrsc.org

Table of Potential Analogues from Nucleophilic Substitution:

| Nucleophile | Reagent Example | Resulting Functional Group at Position 2 |

|---|---|---|

| Amine | Morpholine | -CH₂-N(CH₂)₄O |

| Thiol | Thiophenol | -CH₂-S-Ph |

| Azide | Sodium Azide | -CH₂-N₃ |

| Carboxylate | Sodium Acetate | -CH₂-O-C(O)CH₃ |

Utility in the Construction of Fused Pyrimidine Architectures

Expanding on its role as a precursor for annulated derivatives, this compound is instrumental in building more elaborate fused pyrimidine architectures. The synthesis often involves a tandem reaction where an initial nucleophilic substitution is followed by a cyclization event. For instance, reaction with a compound containing both an amine and a carboxylic acid could lead to an initial alkylation at the amine, followed by an intramolecular amidation to form a lactam-fused pyrimidine system. These fused structures are prevalent in many biologically active compounds and natural products. nih.gov

Derivatization for Functional Group Introduction

Beyond simple substitution, the bromomethyl group can be transformed into a variety of other functional groups, further expanding the synthetic utility of the pyrimidine-5-carbonitrile scaffold. This functional group interconversion allows for the introduction of moieties that are not accessible through direct nucleophilic substitution.

Examples of Functional Group Transformations:

Oxidation: The bromomethyl group can be oxidized to a formyl group (-CHO), providing an entry point for reactions such as reductive amination, Wittig reactions, or aldol condensations.

Hydrolysis: Reaction with water or hydroxide can convert the bromomethyl group to a hydroxymethyl group (-CH₂OH), which can then be used in esterification or etherification reactions.

Phosphonium Salt Formation: Reaction with triphenylphosphine yields a phosphonium salt, a key reagent for the Wittig reaction to form alkenes.

Grignard Reagent Formation: Although more challenging, conversion to an organometallic species like a Grignard reagent would transform the electrophilic center into a nucleophilic one.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For "2-(Bromomethyl)pyrimidine-5-carbonitrile," both ¹H and ¹³C NMR are instrumental in confirming the arrangement of protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the bromomethyl group. Based on the analysis of related pyrimidine derivatives, the following chemical shifts can be anticipated. nih.govresearchgate.net The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, likely between δ 8.0 and 9.5 ppm. The protons of the bromomethyl (-CH₂Br) group would typically resonate as a singlet further upfield, estimated to be in the range of δ 4.5 to 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and pyrimidine ring. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "this compound," distinct signals are expected for each of the six carbon atoms. The carbon atom of the nitrile group (-C≡N) is typically found in the range of δ 115-125 ppm. The carbon atoms of the pyrimidine ring will appear in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the positions of the nitrogen atoms and the electron-withdrawing nitrile and bromomethyl substituents. The carbon of the bromomethyl group is expected to be observed at a higher field, typically in the range of δ 30-40 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 8.0 - 9.5 (two singlets) | - |

| -CH₂Br | 4.5 - 5.0 (singlet) | 30 - 40 |

| Pyrimidine-C | - | 120 - 160 |

| -C≡N | - | 115 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula for "this compound" is C₆H₄BrN₃, which corresponds to a monoisotopic mass of approximately 196.959 Da. guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 197 and 199 with a characteristic isotopic pattern due to the presence of the bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br). A prominent fragment would likely correspond to the loss of the bromine atom, resulting in a peak at m/z 118. Further fragmentation of the pyrimidine ring would lead to smaller charged fragments. For the related compound 2-(bromomethyl)pyrimidine, predicted mass-to-charge ratios for various adducts have been calculated, including [M+H]⁺ at 172.97089 and [M+Na]⁺ at 194.95283. uni.lunih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 197/199 | Molecular ion |

| [M-Br]⁺ | 118 | Loss of bromine atom |

Chromatographic Purity Assessment Techniques (HPLC, GC-MS)

To ensure the identity and purity of a synthesized compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

HPLC: An HPLC method can be developed to determine the purity of "this compound." A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be suitable. The retention time of the main peak in the chromatogram would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would indicate its purity. For a related compound, 2-cyano-4'-bromomethyl biphenyl, an HPLC method using a C18 column and a mobile phase of buffer and acetonitrile has been successfully used for impurity determination. rsc.org

GC-MS: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. "this compound" would be expected to have a characteristic retention time on a given GC column and its identity would be confirmed by the mass spectrum of the eluting peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the nitrile, pyrimidine ring, and C-Br bond.

The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile group (-C≡N), which typically appears as a sharp, strong band in the region of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹, while the C=N and C=C stretching vibrations of the ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, around 500-600 cm⁻¹. Studies on pyrimidine derivatives have shown characteristic vibrations for the pyrimidine ring system that align with these expectations. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Nitrile (-C≡N) stretch | 2220 - 2260 | Strong, Sharp |

| C=N, C=C stretch (pyrimidine ring) | 1400 - 1600 | Medium to Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

X-ray Crystallography of Derivatives

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods like the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com While effective, these routes often require harsh conditions or produce significant waste. Future research must prioritize the development of more efficient and sustainable synthetic protocols.

Emerging strategies include iridium-catalyzed multicomponent reactions that assemble pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. bohrium.com This approach offers high regioselectivity and access to unsymmetrically substituted pyrimidines. bohrium.comcapes.gov.br Further exploration into green chemistry principles, such as using magnetized deionized water as a solvent or catalyst-free microwave-assisted reactions, could dramatically reduce the environmental impact and cost of synthesizing 2-(bromomethyl)pyrimidine-5-carbonitrile and its precursors. researchgate.netmdpi.com The adoption of multi-component reactions (MCRs), which combine three or more substrates in a single step, stands out as a powerful tool for rapidly generating molecular complexity from simple building blocks in a sustainable manner. researchgate.net

Exploration of Unconventional Reactivity Profiles

The primary reactivity of this compound is centered on the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. However, future research should venture into its less conventional reactivity. This includes exploring its participation in radical reactions, transition-metal-catalyzed cross-coupling reactions, or its use as a precursor to generate highly reactive intermediates. For instance, skeletal editing, a novel strategy that enables precise, atom-level modifications within a molecular core, could be used to transform the pyrimidine ring itself into a variety of other heteroarenes. researchgate.net Another avenue involves investigating photo-induced reactions, where the compound could engage in unique transformations upon excitation, potentially leading to novel molecular scaffolds. nih.gov

Integration into Chemo- and Regioselective Synthesis Strategies

The molecule possesses multiple reactive sites: the bromomethyl group, the nitrile, and the pyrimidine ring. A significant opportunity lies in developing strategies that can selectively target one site while leaving the others untouched. Regioselective synthesis, where reactions are controlled to occur at a specific position, is crucial for creating well-defined, complex molecules. rsc.org For example, studies on related pyrazolo[1,5-a]pyrimidines have shown that reaction conditions and the choice of solvent can dictate the outcome of cyclization reactions, yielding specific isomers. rsc.org Future work on this compound could focus on catalyst-controlled or directing-group-assisted reactions to achieve high chemo- and regioselectivity, thereby expanding its utility in constructing intricate molecular architectures. mdpi.comrsc.org

Design of Libraries for High-Throughput Screening of Derived Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. The reactive nature of this compound makes it an ideal starting scaffold for generating large, diverse compound libraries. By reacting it with a wide array of nucleophiles (e.g., amines, thiols, alcohols), a vast collection of new derivatives can be synthesized.

This approach is central to DNA-Encoded Library Technology (DELT), where a unique DNA tag is attached to each small molecule, enabling the synthesis and screening of libraries containing billions of members. nih.gov Pyrimidine cores are considered ideal scaffolds for such libraries due to their prevalence in approved drugs. nih.gov Future efforts should focus on the systematic construction of focused libraries derived from this compound for screening against specific biological targets like protein kinases or G-protein-coupled receptors. ku.edunih.gov

Table 1: Hypothetical Design of a Focused Compound Library Derived from this compound

| Entry | Nucleophile Class | Example Nucleophile | Resulting C2-Substituent | Potential Application Area |

|---|---|---|---|---|

| 1 | Primary Amines | Aniline | -CH2-NH-Ph | Kinase Inhibitors |

| 2 | Secondary Amines | Morpholine | -CH2-N(CH2CH2)2O | Anticancer Agents |

| 3 | Thiols | Thiophenol | -CH2-S-Ph | Antimicrobial Agents |

| 4 | Alcohols/Phenols | Phenol | -CH2-O-Ph | Antiviral Agents |

| 5 | Carboxylates | Sodium Acetate | -CH2-O-C(O)CH3 | Prodrug Development |

| 6 | Azides | Sodium Azide | -CH2-N3 | Click Chemistry Precursors |

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting product outcomes. Investigating the transient species and reaction kinetics of processes involving this compound requires advanced analytical methods. In situ spectroscopic techniques, such as Attenuated Total Reflectance (ATR) FT-IR, Raman, and NMR spectroscopy, allow for the real-time monitoring of reacting systems without sample quenching. youtube.com These methods can provide invaluable data on reaction intermediates, active sites, and the influence of catalysts under realistic conditions. youtube.com For example, photo-CIDNP (chemically induced dynamic nuclear polarization) experiments could be used to study radical anion intermediates that may form during photochemical reactions. nih.gov Applying these state-of-the-art techniques would offer profound insights into the reaction pathways of this versatile building block.

Computational-Experimental Synergy in Reaction Design and Optimization

The integration of computational chemistry with experimental work offers a powerful paradigm for modern chemical research. rsc.orgnih.govnih.gov Quantum chemical methods like Density Functional Theory (DFT) can predict molecular properties, reactivity, and the stability of transition states, thereby guiding experimental design. acs.orgnumberanalytics.com For instance, computational models can be used to predict the most likely site of reaction (regioselectivity) or to understand the electronic effects of different substituents on the pyrimidine core. researchgate.netrsc.org

This synergistic approach has been successfully used to study reaction mechanisms and design new pyrimidine derivatives with specific biological activities, such as EGFR or COX-2 inhibition. nih.govrsc.org Future research should leverage this synergy to design novel reactions for this compound, predict the properties of its derivatives, and understand their interactions with biological targets at a molecular level, thus accelerating the discovery and development process. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(bromomethyl)pyrimidine-5-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or bromination of a pyrimidine precursor. For example, alkylation of pyrimidine-5-carbonitrile derivatives with bromomethylating agents (e.g., bromomethyl ethers or bromides) under basic conditions (e.g., K₂CO₃ in DMF) is common . Optimization strategies include:

- Temperature Control : Reactions at room temperature or mild heating (40–60°C) minimize side reactions.

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Stoichiometry : A 1:1 molar ratio of bromomethylating agent to precursor reduces byproducts.

- Workup : Precipitation in cold water followed by recrystallization (e.g., ethanol/water) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrimidine ring protons (δ 8.2–9.0 ppm for aromatic protons) and the bromomethyl group (δ ~4.5–5.0 ppm for CH₂Br) .

- HR-MS (ESI) : Confirm molecular weight with <2 ppm error between calculated and observed [M+H]⁺ values .

- IR Spectroscopy : CN stretch (~2212 cm⁻¹) and C-Br absorption (~600 cm⁻¹) validate functional groups .

Q. How should bromomethyl-containing intermediates be handled to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight, light-protected containers at –20°C to prevent degradation .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-induced hydrolysis .

- Safety Protocols : Wear nitrile gloves and eye protection; work in fume hoods due to potential lachrymatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for bromomethyl-pyrimidine derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or HR-MS deviations) arise from:

- Tautomerism : Pyrimidine ring tautomers (e.g., keto-enol forms) alter chemical shifts. Use DMSO-d₆ as a solvent to stabilize specific tautomers .

- Impurities : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes byproducts .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) identifies rotational barriers in substituents .

Q. What strategies enable efficient multi-step synthesis of pyrimidinecarbonitrile-based bioactive compounds?

- Methodological Answer :

- Retrosynthetic Planning : Break the target into modules: (i) pyrimidine core, (ii) bromomethyl group, (iii) functionalized substituents (e.g., thioethers, aryl groups) .

- Sequential Functionalization : Introduce bromomethyl groups late in the synthesis to avoid side reactions .

- Cross-Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups post-bromomethylation .

Q. How can reaction yields be improved for bromomethylation under aqueous conditions?

- Methodological Answer :

- Phase-Transfer Catalysis : Add tetrabutylammonium bromide (TBAB) to enhance bromomethyl agent solubility in water .

- Micellar Catalysis : Use SDS or CTAB surfactants to create micelles, increasing local reagent concentration .

- pH Control : Maintain pH 8–9 with NaHCO₃ to deprotonate intermediates without hydrolyzing the bromomethyl group .

Q. What computational tools aid in predicting synthetic pathways for bromomethyl-pyrimidine derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., thioether formation, nucleophilic substitutions) .

- DFT Calculations : Optimize transition states for bromomethyl group introduction (e.g., Gibbs free energy barriers for SN2 mechanisms) .

- Machine Learning : Train models on reaction databases (e.g., CAS Content Collection) to predict optimal conditions (solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.